2-(5-Chloro-2-thienyl)quinoxaline
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Overview
Description
2-(5-Chloro-2-thienyl)quinoxaline is a heterocyclic compound that contains both a quinoxaline and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)quinoxaline typically involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with o-phenylenediamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-thienyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
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Oxidation
Reagents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures (25-50°C).
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Reduction
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures (0-25°C).
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Substitution
Reagents: Amines, thiols, or other nucleophiles.
Conditions: Presence of a base (e.g., triethylamine) and moderate temperatures (50-80°C).
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-thienyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-(5-Chloro-2-thienyl)quinoxaline can be compared with other similar compounds, such as:
2-(2-Thienyl)quinoxaline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(5-Bromo-2-thienyl)quinoxaline: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-(5-Methyl-2-thienyl)quinoxaline: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Properties
Molecular Formula |
C12H7ClN2S |
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Molecular Weight |
246.72 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoxaline |
InChI |
InChI=1S/C12H7ClN2S/c13-12-6-5-11(16-12)10-7-14-8-3-1-2-4-9(8)15-10/h1-7H |
InChI Key |
ZADDQAWYZOWPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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